(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride
Description
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a biphenyl substituent at the 2-position of the cyclopropane ring. The compound’s stereochemistry and extended aromatic system make it a candidate for pharmaceutical research, particularly in targeting receptors where π-π interactions and lipophilicity are critical.
Properties
Molecular Formula |
C15H16ClN |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
(1R,2S)-2-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c16-15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14-15H,10,16H2;1H/t14-,15+;/m0./s1 |
InChI Key |
SJZYFNSAAMLGTN-LDXVYITESA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Nitrocyclopropane Intermediate
One robust method involves the reaction of a sulfonium salt derived from 4-phenylstyrene with nitroalkanes under basic conditions to form nitrocyclopropanes with high stereoselectivity.
- Sulfonium salt synthesis: 1-([1,1'-Biphenyl]-4-yl)-2-bromoethyl)dimethylsulfonium bromide is prepared from 4-phenylstyrene.
- Cyclopropanation: Reaction of this sulfonium salt with nitroalkane (e.g., nitromethane) in the presence of a base such as DBU in ethyl acetate at room temperature yields the nitrocyclopropane intermediate.
Yields reported are typically high (up to 82%), with good stereocontrol, as evidenced by NMR and HRMS data.
Reduction of Nitrocyclopropane to Cyclopropanamine
The nitro group is then reduced to the corresponding amine, often via catalytic hydrogenation or other reduction protocols, to yield the free cyclopropan-1-amine.
Formation of Hydrochloride Salt
The free amine is treated with hydrochloric acid to form the stable hydrochloride salt, (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride.
Preparation Method 2: CBS Asymmetric Reduction and Hofmann Degradation Route
A second approach, inspired by methods used for related cyclopropylamines (e.g., ticagrelor intermediates), involves:
CBS Asymmetric Reduction of Biphenyl-Substituted Ketones
- Starting from a biphenyl-substituted ketone (compound VI), the Corey-Bakshi-Shibata (CBS) asymmetric reduction is employed.
- The catalyst is a chiral oxazaborolidine (compound VII), and the reducing agent is a borane complex such as borane-tetrahydrofuran or borane-N,N-diethylaniline.
- This step yields the chiral alcohol intermediate (compound V) with high enantiomeric excess.
Cyclopropanation to Form Amide Intermediate
- The chiral alcohol is converted to a cyclopropane derivative (compound IV) via cyclopropanation reactions.
- This intermediate is then converted to an amide (compound III) by reaction with ammonia or amine sources under basic conditions (e.g., sodium methoxide in methanol at 60–70 °C).
Hofmann Degradation to Cyclopropanamine
- The amide undergoes Hofmann degradation using sodium hypochlorite and sodium hydroxide to yield the cyclopropan-1-amine (compound II).
- This step involves the conversion of the amide to an amine with loss of one carbon (degradation).
Salt Formation
- Finally, the amine is reacted with D-mandelic acid or hydrochloric acid to form the corresponding salt (compound I), which includes the desired hydrochloride salt form.
This method is advantageous for industrial scale due to:
- Use of green reducing agents.
- High stereoselectivity.
- High chemical and optical purity.
- Environmentally friendly conditions.
The overall yield and purity are improved compared to classical methods.
Comparative Data Table of Key Steps and Yields
| Step | Method 1 (Sulfonium Ylide) | Method 2 (CBS Reduction & Hofmann) |
|---|---|---|
| Starting Material | 4-Phenylstyrene-derived sulfonium salt | Biphenyl-substituted ketone (compound VI) |
| Key Intermediate | Nitrocyclopropane | Chiral alcohol (compound V) |
| Stereocontrol Catalyst | Base (DBU), no chiral catalyst | CBS catalyst (chiral oxazaborolidine, compound VII) |
| Reduction to Amine | Catalytic hydrogenation or chemical reduction | Hofmann degradation of amide |
| Yield of cyclopropane step | ~82% | Not specified, but high due to optimized conditions |
| Optical Purity | Moderate to high | High (due to CBS asymmetric reduction) |
| Environmental Considerations | Moderate (organic solvents, base) | Green reducing agent, environmentally friendly |
Analytical Characterization and Research Findings
- NMR Spectroscopy: 1H and 13C NMR spectra confirm the stereochemistry and purity of intermediates and final products. For example, sulfonium salt intermediates show characteristic aromatic and methylene signals.
- HRMS: High-resolution mass spectrometry confirms molecular weights consistent with expected structures.
- Optical Purity: CBS reduction provides high enantiomeric excess, critical for biological applications.
- Yields: Both methods provide good to excellent yields, with Method 2 favored for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and biphenyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula (HCl salt) | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | [1,1'-Biphenyl]-4-yl | C₁₅H₁₆ClN (estimated) | ~246.5 (estimated) | Enhanced lipophilicity; potential receptor binding applications |
| (1R,2S)-2-(4-Bromophenyl) analog [4] | 4-Bromo | C₉H₁₁BrClN | 248.55 | Intermediate; stored at 2–8°C |
| (1R,2S)-2-(3,4-Difluorophenyl) analog [8,19] | 3,4-Difluoro | C₉H₉F₂N·HCl | ~221.6 (calculated) | Intermediate in ticagrelor synthesis |
| (1R,2S)-2-(4-Fluorophenyl) analog [6] | 4-Fluoro | C₉H₁₁ClFN | 187.64 | High purity (≥95%); used in drug discovery |
| (1R,2S)-2-(3-Chloro-4-fluorophenyl) analog [2] | 3-Chloro-4-fluoro | C₉H₉ClFN·HCl | 222.09 | Research reagent; SMILES: Cl.N[C@@H]1C[C@H]1c2ccc(F)c(Cl)c2 |
Key Observations :
- Molecular Weight: The biphenyl-substituted compound has a significantly higher molecular weight (~246.5 g/mol) compared to mono-substituted analogs (e.g., 187.64–248.55 g/mol), influencing solubility and pharmacokinetics.
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, F): Reduce amine basicity and enhance metabolic stability. The 3,4-difluoro analog [8] is critical for ticagrelor’s antiplatelet activity.
Biological Activity
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is a cyclopropane derivative with potential therapeutic applications due to its interaction with various biological targets. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride
- Molecular Formula : C16H18ClN
- Molecular Weight : 273.78 g/mol
The compound exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes. It has been studied for its effects on:
- Dopamine Receptors : It acts as a selective antagonist at D3 receptors, demonstrating significant binding affinity and potential for treating neuropsychiatric disorders .
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound shows agonistic properties at α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection .
Binding Affinities and Efficacies
The following table summarizes the binding affinities and efficacies of (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride at various receptors:
| Receptor Type | Binding Affinity (Ki, nM) | Efficacy (%) |
|---|---|---|
| D3 Receptor | 15.9 | 81 |
| α4β2-nAChR | 17.1 | 63 |
| α7-nAChR | >1000 | <50 |
Study 1: Dopamine D3 Receptor Antagonism
In a study focusing on the pharmacological profile of various cyclopropane derivatives, (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride was identified as a potent D3 receptor antagonist. The study utilized in vitro assays to determine the binding affinities and functional activities of the compound compared to known antagonists. Results indicated a favorable pharmacokinetic profile with high selectivity for D3 over other dopamine receptor subtypes .
Study 2: Nicotinic Acetylcholine Receptor Agonism
Another investigation explored the agonistic effects of the compound on nAChRs. In this study, it was found that the compound exhibited significant activation of α4β2-nAChRs with an EC50 value of 15.9 nM. This suggests potential applications in enhancing cognitive function and neuroprotection in models of neurodegenerative diseases .
Q & A
Basic Questions
Q. What are the established synthetic routes for (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride?
- Methodological Answer : The synthesis typically involves cyclopropanation of allylic amines or vinyl ethers. For example, a Simmons-Smith reaction using diiodomethane and a zinc-copper couple can generate the cyclopropane ring. Subsequent functionalization of the biphenyl group is achieved via Suzuki-Miyaura cross-coupling to introduce aromatic substituents. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, ensure the desired (1R,2S) stereochemistry .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹). High-performance liquid chromatography (HPLC) with chiral columns ensures enantiomeric purity (>98% ee) .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer : The compound’s biphenyl and cyclopropane motifs suggest interactions with central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. In vitro binding assays using radiolabeled ligands (e.g., ³H-5-HT) quantify affinity. Molecular docking studies further predict binding poses to receptors like 5-HT₁A .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical proof by solving crystal structures. If crystals are unavailable, advanced NMR techniques (e.g., NOESY or J-based coupling analysis) differentiate diastereomers. Chiral chromatography cross-referenced with synthetic intermediates validates configurations .
Q. What strategies optimize enantiomeric excess in asymmetric synthesis?
- Methodological Answer : Employing chiral catalysts like Jacobsen’s Co-salen complexes or Noyori hydrogenation catalysts enhances enantioselectivity. Reaction parameters (temperature, solvent polarity) are tuned to minimize racemization. For example, low-temperature (-20°C) conditions during cyclopropanation improve ee by 15–20% .
Q. How do structural impurities (e.g., fluorinated analogs) impact pharmacological activity?
- Methodological Answer : Impurities such as trifluorophenyl derivatives (common in Ticagrelor synthesis) are profiled using LC-MS/MS. Competitive binding assays compare impurity vs. parent compound affinity. For instance, a 3,4,5-trifluorophenyl analog may exhibit 10-fold lower 5-HT₁A binding, altering therapeutic efficacy .
Q. How should researchers address data contradictions in receptor-binding studies?
- Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences). Validate findings using orthogonal methods:
- Surface Plasmon Resonance (SPR) measures real-time binding kinetics.
- β-arrestin recruitment assays confirm functional activity.
Cross-correlate data with molecular dynamics simulations to identify steric clashes or solvation effects .
Methodological Considerations
- Handling Hygroscopicity : Store the hydrochloride salt under inert gas (N₂/Ar) at 2–8°C. Use anhydrous solvents (e.g., THF, DCM) during synthesis to prevent hydrolysis .
- Data Reproducibility : Publish raw crystallographic data (CIF files) and NMR spectra (FID files) to enhance transparency. Reference the SHELX suite for crystallographic refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
